![molecular formula C23H26O8 B10767921 (1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17.beta.-hydroxy Wortmannin is a derivative of wortmannin, a furanosteroid metabolite originally isolated from the fungus Penicillium funiculosum. This compound is known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making it a valuable tool in cancer research and other scientific fields .
Vorbereitungsmethoden
The synthesis of 17.beta.-hydroxy Wortmannin involves several steps, starting from wortmannin. The key step is the introduction of a hydroxyl group at the 17th position. This can be achieved through selective oxidation reactions.
Analyse Chemischer Reaktionen
17.beta.-hydroxy Wortmannin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furanosteroid structure.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and esterified derivatives .
Wissenschaftliche Forschungsanwendungen
17.beta.-hydroxy Wortmannin has a wide range of applications in scientific research:
Cancer Research: It is used to study the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
Cell Biology: The compound is used to investigate cellular processes such as autophagy and apoptosis.
Drug Development: Its inhibitory effects on PI3K and mTOR make it a candidate for developing new anticancer drugs.
Biochemistry: It serves as a tool to study enzyme inhibition and signal transduction pathways.
Wirkmechanismus
17.beta.-hydroxy Wortmannin exerts its effects primarily by inhibiting PI3K and mTOR. It binds covalently to the active site of these enzymes, preventing their activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects autophagy by modulating the activity of the PIK3C3-beclin 1 complex .
Vergleich Mit ähnlichen Verbindungen
17.beta.-hydroxy Wortmannin is unique due to its specific hydroxylation at the 17th position, which enhances its inhibitory effects on PI3K and mTOR compared to wortmannin. Similar compounds include:
Wortmannin: The parent compound, less potent in PI3K inhibition.
LY294002: Another PI3K inhibitor, structurally different but functionally similar.
Rapamycin: An mTOR inhibitor, used in combination with PI3K inhibitors for enhanced effects.
Eigenschaften
Molekularformel |
C23H26O8 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
[(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12?,13-,14+,15-,22+,23+/m1/s1 |
InChI-Schlüssel |
XLJORQYAOTYVQS-KKHFITRHSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CCC2C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)O)C |
Kanonische SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



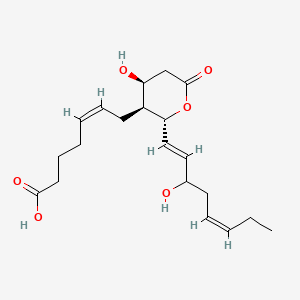

![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
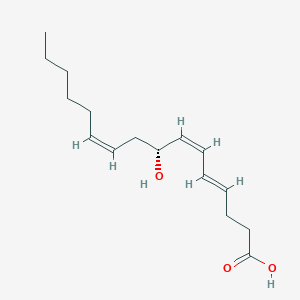
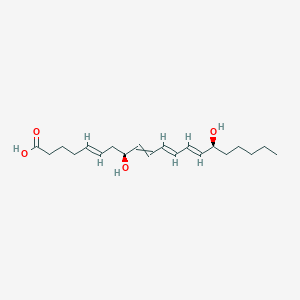

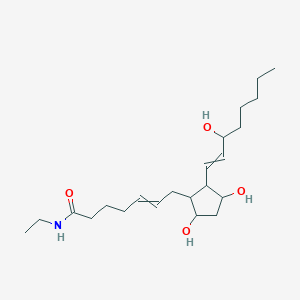


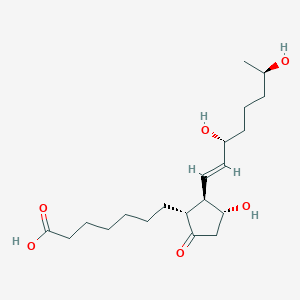

![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)